Rac bendroflumethiazide-d5 is a deuterated form of bendroflumethiazide, a thiazide diuretic. It is primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying bendroflumethiazide in biological samples. [] Its use as an internal standard stems from its similar chemical behavior to the analyte (bendroflumethiazide) while offering distinguishable mass spectrometric signals due to the deuterium atoms.
Rac Bendroflumethiazide-d5 is a deuterated form of the thiazide diuretic, bendroflumethiazide, which is primarily used in the treatment of hypertension and edema. The compound is characterized by the incorporation of deuterium, which enhances its stability and allows for more precise tracking in pharmacokinetic studies. This isotopic labeling is particularly useful in research settings where detailed metabolic pathways and drug interactions are studied.
Rac Bendroflumethiazide-d5 falls under the category of thiazide diuretics, which are widely used in clinical medicine. These compounds are known for their ability to inhibit sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased urine production and decreased blood pressure.
The synthesis of rac Bendroflumethiazide-d5 typically involves several steps:
The specific synthetic route may vary, but one reported method includes the reaction of deuterated phenyl compounds with appropriate thiazide precursors under controlled conditions to yield rac Bendroflumethiazide-d5 with a high degree of isotopic labeling .
Rac Bendroflumethiazide-d5 has a complex molecular structure characterized by its thiazide ring and trifluoromethyl group. The incorporation of deuterium atoms alters its molecular mass and can influence its interaction with biological systems.
Rac Bendroflumethiazide-d5 can participate in various chemical reactions typical for thiazides:
Common reagents used in reactions involving rac Bendroflumethiazide-d5 include acids for hydrolysis and nucleophiles for substitution processes. The isotopic labeling with deuterium can help trace these reactions more accurately in experimental setups .
The mechanism of action for rac Bendroflumethiazide-d5 mirrors that of bendroflumethiazide. It primarily acts as a diuretic by inhibiting sodium reabsorption in the distal convoluted tubule:
Pharmacokinetic studies utilizing rac Bendroflumethiazide-d5 allow researchers to better understand its absorption, distribution, metabolism, and excretion due to the deuterium labeling .
Relevant data indicate that the presence of deuterium affects both the physical properties and reactivity profiles of rac Bendroflumethiazide-d5 compared to non-deuterated versions .
Rac Bendroflumethiazide-d5 has several significant applications in scientific research:
rac-Bendroflumethiazide-d5 (CAS 1330183-13-5) is a deuterated isotopologue of the thiazide diuretic bendroflumethiazide, where five hydrogen atoms at the benzyl position are replaced with deuterium (^2H or D). The prefix "rac" explicitly denotes the racemic nature of the compound, indicating an equimolar mixture of (R)- and (S)-enantiomers. This differs fundamentally from enantiopure forms, which would contain a single stereoisomer. The systematic IUPAC name is 1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide [2] [5]. Alternate names include Bristuron-d5 and Aprinox-d5, reflecting its pharmaceutical origin [1] [8] [9].
The stereogenic center at C4 of the 1,2,4-benzothiadiazine ring governs chirality in the non-deuterated parent compound. Racemization at this center produces distinct physicochemical behaviors compared to enantiopure forms. Enantiopure bendroflumethiazide could theoretically exhibit differential pharmacological activity, but the racemic mixture is standard in therapeutic and research contexts due to synthetic practicality. Isotopic labeling does not alter the stereochemistry but introduces subtle steric and vibrational differences that may affect molecular interactions [5] [8].
Table 1: Nomenclature and Identifiers of rac-Bendroflumethiazide-d5
Category | Identifier |
---|---|
Systematic Name | 1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide |
CAS Number | 1330183-13-5 |
Alternate Names | Bristuron-d5; Aprinox-d5; Bendrofluazide-d5 |
Molecular Formula | C₁₅H₉D₅F₃N₃O₄S₂ |
Unlabelled Analog (CAS) | 73-48-3 |
Deuterated thiazides like rac-bendroflumethiazide-d5 are synthesized primarily to serve as internal standards in mass spectrometry-based bioanalytical assays, minimizing matrix effects and improving quantification accuracy. The deuterium atoms are incorporated at the benzyl methylene group (‑CH₂C₆H₅ → ‑CD₂C₆D₅), ensuring minimal metabolic lability while maintaining physicochemical similarity to the protiated analog [3] [5].
Two principal strategies achieve this labeling:
Post-synthesis purification via preparative HPLC yields >95% chemical purity. Critical quality controls include isotopic enrichment assays (NMR/MS) and chiral chromatography to verify racemic composition. The deuterated benzyl group is metabolically stable, preventing isotopic scrambling in vivo, which is essential for tracer studies [3] [8] [9].
Table 2: Synthesis Strategies for rac-Bendroflumethiazide-d5
Method | Key Reagents | Deuterium Position | Isotopic Enrichment | Yield Limitations |
---|---|---|---|---|
Catalytic H/D Exchange | D₂, Pd/C | Aromatic + Aliphatic | Variable (85–95%) | Competing side reactions |
Reduction of Brominated Precursor | LiAlD₄, Anhydrous THF | Benzyl (‑CD₂C₆D₅) | >95% | Limited by precursor purity |
Mass Spectrometry (MS):High-resolution MS shows a molecular ion peak at m/z 426.45 (calculated for C₁₅H₉D₅F₃N₃O₄S₂), confirming the molecular weight. The fragmentation pattern exhibits key cleavages: loss of SO₂ (m/z 322.3), CF₃ (m/z 357.2), and the deuterated benzyl group (m/z 280.1). Compared to non-deuterated bendroflumethiazide (m/z 421.39), the 5 Da shift verifies deuteration at five sites [1] [2] [5].
Nuclear Magnetic Resonance (NMR):¹H-NMR spectra in DMSO-d₆ reveal the absence of proton signals at 7.2–7.4 ppm (aromatic H) and 4.6 ppm (‑CH₂-), confirming deuteration at the benzyl group. Residual solvent peaks and sulfonamide protons (NH₂) appear at 7.8 ppm and 3.5 ppm, respectively. ¹³C-NMR shows a characteristic quartet for the CF₃ group at 125.5 ppm (J = 270 Hz) and a deuterium-induced upfield shift of the benzylic carbon to 52.0 ppm [5].
Infrared Spectroscopy (IR):Key IR absorptions include:
Table 3: Spectroscopic Signatures of rac-Bendroflumethiazide-d5
Technique | Key Features | Structural Insights |
---|---|---|
MS | [M]⁺ at m/z 426.45; fragments at 322.3 (‑SO₂), 357.2 (‑CF₃) | Molecular mass confirmation; deuteration sites |
¹H-NMR | Absence of signals at 4.6 ppm (‑CH₂-) and 7.2–7.4 ppm (Ar-H) | Complete deuteration at benzyl group |
¹³C-NMR | Quartet at 125.5 ppm (CF₃); benzylic C at 52.0 ppm | Trifluoromethyl group; deuterium-induced shifts |
IR | 1340/1160 cm⁻¹ (S=O); 3360/3280 cm⁻¹ (N-H); no peaks >3000 cm⁻¹ (C-H) | Sulfonamide and sulfone groups; aromatic C-D bonds |
While single-crystal X-ray diffraction data for the deuterated analog is limited, the unlabelled bendroflumethiazide (CAS 73-48-3) crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 14.2 Å, b = 7.8 Å, c = 15.4 Å, and β = 105°. The molecule adopts a butterfly conformation at the C4 position, with the benzyl group oriented equatorially [5].
Deuteration induces subtle lattice changes due to altered vibrational amplitudes and shorter C-D bonds (1.09 Å vs. C-H at 1.11 Å). These differences can affect:
Racemic crystals typically form conglomerates or racemic twins, but bendroflumethiazide-d5 displays no spontaneous resolution. The deuterated benzyl group does not alter the stereogenic center's configuration but may influence dihedral angles between the benzothiadiazine ring and phenyl group. Computational models (DFT) suggest a 2–5° change in torsion angles, potentially affecting receptor binding in chiral environments [5] [8].
Table 4: Crystallographic Parameters of Bendroflumethiazide Forms
Parameter | Unlabelled Form | rac-Bendroflumethiazide-d5 (Predicted) | Implications |
---|---|---|---|
Space Group | P2₁/c | P2₁/c | Racemic mixture compatibility |
Unit Cell Volume | 1680 ų | ~1675 ų | Tighter packing due to C-D bonds |
Melting Point | 200–205°C | 210–215°C | Ubbelohde effect |
C4 Configuration | Racemic | Racemic | No enantiomeric enrichment |
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: